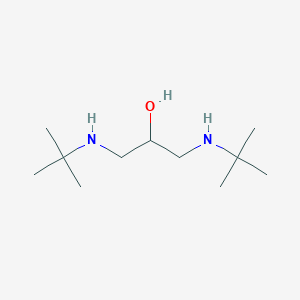

1,3-Bis(tert-butylamino)propan-2-ol

Descripción general

Descripción

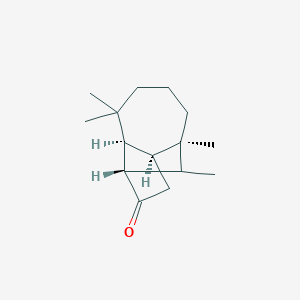

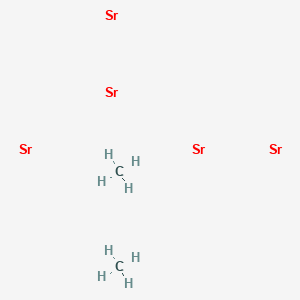

1,3-Bis(tert-butylamino)propan-2-ol is a tertiary amine alcohol with the molecular formula C12H29NO2 and a molecular weight of 215.366 g/mol . It is known for its ability to accelerate the rate of certain chemical reactions, particularly in the synthesis of organic compounds .

Synthesis Analysis

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .

Molecular Structure Analysis

The molecular structure of 1,3-Bis(tert-butylamino)propan-2-ol is represented by the formula C12H29NO2 .

Physical And Chemical Properties Analysis

1,3-Bis(tert-butylamino)propan-2-ol has a molecular weight of 215.366 g/mol . More detailed physical and chemical properties were not found in the available literature.

Aplicaciones Científicas De Investigación

Synthesis of Functional 1,2-Dithiolanes

Specific Scientific Field

This research falls under the field of Organic & Biomolecular Chemistry .

Comprehensive and Detailed Summary of the Application

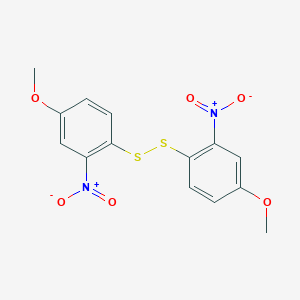

The researchers reported the one-step synthesis of diversely substituted functional 1,2-dithiolanes by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine . This synthesis is significant because 1,2-dithiolanes are five-membered heterocyclic molecules comprising a disulfide bond, which have been exploited for various applications such as cell-uptake applications, reversible protein-polymer conjugation, biosensors, dynamic networks, and functional polymer synthesis .

Detailed Description of the Methods of Application or Experimental Procedures

The reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure . The researchers used X-ray crystallography and UV-vis spectroscopy to demonstrate how substituent size and ring substitution pattern can affect the geometry and photophysical properties of 1,2-dithiolanes .

Thorough Summary of the Results or Outcomes Obtained

The researchers were able to synthesize diversely substituted functional 1,2-dithiolanes in a single step. They demonstrated how the size of the substituent and the pattern of ring substitution can affect the geometry and photophysical properties of 1,2-dithiolanes .

Antifungal Compounds

Specific Scientific Field

This research falls under the field of Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

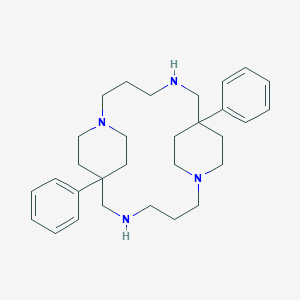

A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives was synthesized and evaluated for their antifungal properties . These compounds were designed as analogues of fluconazole, a leading drug for fungal infections treatment .

Detailed Description of the Methods of Application or Experimental Procedures

The compounds were synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes using copper catalyzed azide-alkyne cycloaddition . The synthesized compounds were then tested against Candida spp. strains .

Thorough Summary of the Results or Outcomes Obtained

Most of the synthesized compounds showed high activity against Candida spp. strains at a 0.04–0.5 μg/mL concentration range compared to Itraconazole and Fluconazole . A 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivative (R1 = F and R2 = cyclopropyl) displayed an outstanding selectivity against Candida albicans and Candida krusei .

Alkoxycarbonylation of Alkenes

Specific Scientific Field

This research falls under the field of Chemical Communications .

Comprehensive and Detailed Summary of the Application

The researchers reported a general and efficient Pd-catalysed alkoxycarbonylation of sterically hindered and demanding olefins including a variety of tri-, tetra-substituted and 1,1-disubstituted alkenes .

Detailed Description of the Methods of Application or Experimental Procedures

The alkoxycarbonylation was carried out in the presence of 1,3-bis (tert-butyl (pyridin-2-yl)phosphanyl)propane L3 or 1,4-bis (tert-butyl (pyridin-2-yl)phosphanyl)butane L4 .

Thorough Summary of the Results or Outcomes Obtained

The desired esters were obtained in good yields and selectivities . Similar transformation is obtained using tertiary ether as showcased in the carbonylation of MTBE to the corresponding linear ester in high yield and selectivity .

Antifungal Compounds Fluconazole Analogues

Comprehensive and Detailed Summary of the Application

A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives was synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes using copper catalyzed azide-alkyne cycloaddition in the key step . Most of synthesized compounds showed high activity against Candida spp. strains at a 0.04–0.5 μg/mL concentration range compared to Itraconazole and Fluconazole .

Thorough Summary of the Results or Outcomes Obtained

A 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivative (R1 = F and R2 = cyclopropyl) displayed an outstanding selectivity against Candida albicans and Candida krusei (MIC = 0.0075 µg/mL) .

Propiedades

IUPAC Name |

1,3-bis(tert-butylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2O/c1-10(2,3)12-7-9(14)8-13-11(4,5)6/h9,12-14H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBMTPLNKKNYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402951 | |

| Record name | 1,3-Bis(tert-butylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(tert-butylamino)propan-2-ol | |

CAS RN |

15046-09-0 | |

| Record name | 1,3-Bis(tert-butylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.